molecular formula C10H13BO3 B1425832 4-Cyclopropyl-3-mehtoxyphenylboronic acid CAS No. 1840935-61-6

4-Cyclopropyl-3-mehtoxyphenylboronic acid

Cat. No. B1425832
M. Wt: 192.02 g/mol
InChI Key: AVOKMNUATASWQT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxyphenylboronic acid is a boronic acid derivative that has been studied for its potential use in various fields of research and industry due to its unique chemical and biological properties. It has the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol .


Synthesis Analysis

Boronic acids, including 4-Cyclopropyl-3-methoxyphenylboronic acid, are stable and generally non-toxic groups that are easily synthesized. They can be used in several synthetic reactions including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-3-methoxyphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a cyclopropyl group .


Chemical Reactions Analysis

Boronic acids, including 4-Cyclopropyl-3-methoxyphenylboronic acid, have been used to accurately predict a wide range of chemical reactions. These reactions are facilitated by deep neural networks initially designed for language translation .


Physical And Chemical Properties Analysis

4-Cyclopropyl-3-methoxyphenylboronic acid is a solid substance with a molecular weight of 192.02 g/mol. .

Scientific Research Applications

Catalysis with Diboron Compounds

4-Cyclopropyl-3-methoxyphenylboronic acid is explored in catalytic reactions involving diboron compounds. A study highlights a radical [3 + 2] cycloaddition catalytic cycle using diboron(4) and a pyridine cocatalyst. This process, significant for its metal-free conditions and broad substrate scope, allows the production of complex cyclopentane compounds and aids in the synthesis of pharmaceuticals (Ding et al., 2022).

Chiral Auxiliary in Synthesis

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, a derivative of 4-Cyclopropyl-3-methoxyphenylboronic acid, is used as a chiral auxiliary in cyclopropanation of alkenylboronic esters. This application is crucial for creating boron-containing functionalized bicyclopropanes, which have applications in pharmaceutical synthesis (Luithle & Pietruszka, 2000).

Copper-Mediated Reactions

Copper-mediated coupling reactions use cyclopropylboronic acid, a key component of 4-Cyclopropyl-3-methoxyphenylboronic acid, with indoles and cyclic amides. This process is noted for retaining functional groups and broadening the scope of available reactions in organic synthesis (Tsuritani et al., 2008).

Cyclopropane in Drug Molecules

The cyclopropane ring, a component of 4-Cyclopropyl-3-methoxyphenylboronic acid, is increasingly used in drug development. Its unique properties, like coplanarity and enhanced π-character of C-C bonds, contribute significantly to enhancing potency and reducing off-target effects in drugs (Talele, 2016).

Safety And Hazards

The safety data sheet for 4-Cyclopropyl-3-methoxyphenylboronic acid indicates that it is harmful if swallowed. Precautionary measures include avoiding eating, drinking, or smoking when using this product, and rinsing the mouth if swallowed .

properties

IUPAC Name

(4-cyclopropyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKMNUATASWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-3-mehtoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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